Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH

Descripción general

Descripción

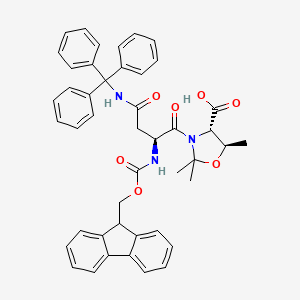

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a protected peptide derivative used in solid-phase peptide synthesis. This compound is essential in the synthesis of peptides, which are gaining attention as potential drugs due to their specificity and efficacy . The compound consists of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amino terminus, Asn (asparagine) with a Trt (trityl) protecting group, and Thr (threonine) with Psime (pseudoproline) and Mepro (methylproline) protecting groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH typically involves solid-phase peptide synthesis (SPPS). This method uses a solid polymeric support to facilitate the sequential addition of amino acids . The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of the Fmoc group using a base such as piperidine in dimethylformamide (DMF). Subsequent amino acids are added through coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). The Trt and Psime protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The use of greener solvents and optimized reaction conditions are also considered to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH undergoes several types of reactions during peptide synthesis:

Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.

Coupling Reactions: Formation of peptide bonds using coupling reagents such as HBTU and DIPEA.

Cleavage Reactions: Removal of the peptide from the resin and deprotection of side chains using TFA.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU and DIPEA in DMF.

Cleavage: TFA with scavengers like water and TIS.

Major Products

The major product formed from these reactions is the desired peptide sequence with all protecting groups removed, ready for further purification and characterization .

Aplicaciones Científicas De Investigación

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is widely used in scientific research for the synthesis of peptides. These peptides have applications in various fields:

Chemistry: Used to study peptide bond formation and reaction mechanisms.

Biology: Essential for the synthesis of peptides used in biological assays and studies.

Medicine: Peptides synthesized using this compound are investigated as potential therapeutic agents for various diseases.

Industry: Used in the production of peptide-based drugs and diagnostic tools.

Mecanismo De Acción

The mechanism of action of Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH involves its role as a protected peptide derivative in SPPS. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The Trt and Psime groups protect the side chains of asparagine and threonine, respectively, ensuring the correct sequence and structure of the final peptide .

Comparación Con Compuestos Similares

Similar Compounds

- Fmoc-Asn(Trt)-Ser(Psime,Mepro)-OH

- Fmoc-Asn(Trt)-Thr(tBu)-OH

- Fmoc-Asn(Trt)-Ser(tBu)-OH

Uniqueness

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is unique due to the presence of the Psime and Mepro protecting groups, which provide enhanced stability and solubility during synthesis. This makes it particularly useful for synthesizing complex peptides with high purity and yield .

Actividad Biológica

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is a synthetic amino acid derivative utilized primarily in peptide synthesis. Its unique structure incorporates modifications that enhance its biological activity and stability. This compound is particularly relevant in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

- Molecular Formula : C45H43N3O7

- Molecular Weight : 737.84 g/mol

- CAS Number : 957780-59-5

- Purity : ≥ 95% (TLC), ≥ 97% (HPLC) .

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a Trt (trityl) group for asparagine, and a psi(Me,Me)Pro modification that stabilizes the peptide backbone against proteolytic degradation.

Biological Activity

This compound exhibits several notable biological activities:

- Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), facilitating the incorporation of asparagine and threonine into peptide sequences. Its structural modifications help prevent aggregation during synthesis, improving yield and purity .

- Stability Against Proteolysis : The psi(Me,Me)Pro modification enhances resistance to enzymatic degradation, making it suitable for therapeutic peptides that require prolonged activity in biological systems .

- Cellular Effects : Preliminary studies indicate that peptides incorporating this compound may influence cellular pathways related to apoptosis and immune response modulation. These effects are critical for developing peptides targeting cancer or autoimmune diseases .

Research Findings

Recent research has focused on the synthesis and application of peptides containing this compound:

- Case Study 1 : A study demonstrated the synthesis of a peptide with enhanced anti-cancer activity by incorporating this compound. The resulting peptide showed increased cytotoxicity against various cancer cell lines compared to non-modified counterparts .

- Case Study 2 : Another investigation highlighted the use of this amino acid derivative in creating immunogenic peptides that could be used for vaccine development. The stability provided by the psi(Me,Me)Pro modification was crucial for maintaining the integrity of the peptide during immune response elicitation .

Data Table: Comparison of Biological Activities

| Activity Type | This compound | Non-modified Peptides |

|---|---|---|

| Stability (Proteolytic) | High | Low |

| Cytotoxicity (Cancer Cells) | Moderate to High | Low |

| Immunogenic Response | Enhanced | Standard |

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJHPIXXMBAZHL-CRSWUFPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H43N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100731 | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957780-59-5 | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957780-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.